molecular formula C24H28ClN3O3 B11161457 N-[2-(butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide

N-[2-(butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B11161457
M. Wt: 441.9 g/mol
InChI Key: DPIWWXQWZNSCPL-UHFFFAOYSA-N
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Description

N-[2-(butylcarbamoyl)phenyl]-1-(3-chlorobenzoyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3-chlorobenzoyl group and a butylcarbamoyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butylcarbamoyl)phenyl]-1-(3-chlorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 3-chlorobenzoyl group through an acylation reaction. The butylcarbamoyl group is then introduced via a carbamoylation reaction. Each step requires specific reagents and conditions, such as the use of acyl chlorides, amines, and appropriate catalysts under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling of reagents and intermediates. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butylcarbamoyl)phenyl]-1-(3-chlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(butylcarbamoyl)phenyl]-1-(3-chlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting or activating certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butylcarbamoyl)phenyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide
  • N-[2-(butylcarbamoyl)phenyl]-1-(3-bromobenzoyl)piperidine-4-carboxamide
  • N-[2-(butylcarbamoyl)phenyl]-1-(3-methylbenzoyl)piperidine-4-carboxamide

Uniqueness

N-[2-(butylcarbamoyl)phenyl]-1-(3-chlorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the 3-chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-1-(3-chlorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H28ClN3O3/c1-2-3-13-26-23(30)20-9-4-5-10-21(20)27-22(29)17-11-14-28(15-12-17)24(31)18-7-6-8-19(25)16-18/h4-10,16-17H,2-3,11-15H2,1H3,(H,26,30)(H,27,29)

InChI Key

DPIWWXQWZNSCPL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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